molecular formula C5H8N2O3 B8590912 3-(Dimethylamino)-2-nitroprop-2-enal CAS No. 58261-64-6

3-(Dimethylamino)-2-nitroprop-2-enal

Cat. No. B8590912
Key on ui cas rn: 58261-64-6
M. Wt: 144.13 g/mol
InChI Key: QMNYUNPFAPOSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07301029B2

Procedure details

3-(Dimethylamino)-2-nitro-2-propenal (60.5 g) was dissolved in tetrahydrofuran (500 ml). To the resulting solution were added 4-acetylpyridine (48.5 g) and potassium t-butoxide (121.14 g), for agitation at 30° C. for 30 minutes. After ammonium acetate (185 g) and acetic acid (140 ml) were added, reaction was progressed at an inner temperature of 95° C. for 4 hours while tetrahydrofuran was distilled off. To the reaction solution was added aqueous 25% NaOH solution (400 ml), for crystallization. The resulting crystal was dried to obtain the object compound in pale dark brown crystal (58 g; yield of 72%).
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
121.14 g
Type
reactant
Reaction Step Two
Quantity
185 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[C:4]([N+:7]([O-:9])=[O:8])[CH:5]=O.[C:11]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)(=O)[CH3:12].CC(C)([O-])C.[K+].C([O-])(=O)C.[NH4+]>O1CCCC1.C(O)(=O)C>[N+:7]([C:4]1[CH:5]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[N:2][CH:3]=1)([O-:9])=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
CN(C=C(C=O)[N+](=O)[O-])C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
121.14 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
185 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
To the reaction solution was added aqueous 25% NaOH solution (400 ml)
CUSTOM
Type
CUSTOM
Details
for crystallization
CUSTOM
Type
CUSTOM
Details
The resulting crystal was dried
CUSTOM
Type
CUSTOM
Details
to obtain the object compound in pale dark brown crystal (58 g; yield of 72%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.